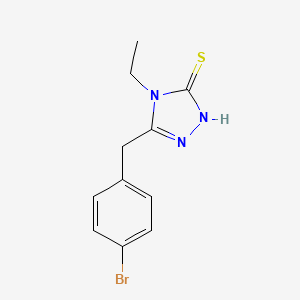![molecular formula C25H26FN5O2 B6031960 1-(2-fluorobenzyl)-5-{[4-(4-quinazolinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6031960.png)
1-(2-fluorobenzyl)-5-{[4-(4-quinazolinyl)-1-piperazinyl]carbonyl}-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-5-{[4-(4-quinazolinyl)-1-piperazinyl]carbonyl}-2-piperidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperidinone derivative and belongs to the class of quinazoline-based compounds.
作用机制
The mechanism of action of 1-(2-fluorobenzyl)-5-{[4-(4-quinazolinyl)-1-piperazinyl]carbonyl}-2-piperidinone is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the proliferation and inducing apoptosis of cancer cells. It has also been proposed that this compound inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antiviral properties.
实验室实验的优点和局限性
One of the advantages of using 1-(2-fluorobenzyl)-5-{[4-(4-quinazolinyl)-1-piperazinyl]carbonyl}-2-piperidinone in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has been found to possess anti-inflammatory, antiangiogenic, and antiviral properties. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and use.
未来方向
For research on this compound include investigating its potential use in combination with other chemotherapeutic agents, exploring its effects on the immune system, and developing more efficient synthesis methods to increase its availability for research and potential therapeutic use.
Conclusion
In conclusion, 1-(2-fluorobenzyl)-5-{[4-(4-quinazolinyl)-1-piperazinyl]carbonyl}-2-piperidinone is a piperidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, possess anti-inflammatory, antiangiogenic, and antiviral properties. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
合成方法
The synthesis of 1-(2-fluorobenzyl)-5-{[4-(4-quinazolinyl)-1-piperazinyl]carbonyl}-2-piperidinone involves the condensation of 2-fluorobenzaldehyde with 4-(4-quinazolinyl)-1-piperazinecarboxylic acid followed by the cyclization of the resulting intermediate with acetic anhydride. The final product is obtained by the purification of the crude product using column chromatography.
科学研究应用
1-(2-fluorobenzyl)-5-{[4-(4-quinazolinyl)-1-piperazinyl]carbonyl}-2-piperidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been found to possess anti-inflammatory, antiangiogenic, and antiviral properties.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2/c26-21-7-3-1-5-18(21)15-31-16-19(9-10-23(31)32)25(33)30-13-11-29(12-14-30)24-20-6-2-4-8-22(20)27-17-28-24/h1-8,17,19H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICGOKPXYPNOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6031883.png)
![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-3-ylmethyl)acetamide](/img/structure/B6031891.png)
![5-({1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}amino)-5-oxopentanoic acid](/img/structure/B6031893.png)
![6-bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6031906.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6031921.png)
![2-[(cyclobutylcarbonyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6031927.png)
amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B6031936.png)
![7-(cyclobutylmethyl)-2-(2,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031938.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6031940.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-benzyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B6031941.png)
![4-fluoro-N-({1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6031945.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B6031961.png)
![{1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6031965.png)